![molecular formula C9H16N2S2 B2791811 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole CAS No. 957039-11-1](/img/structure/B2791811.png)
3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide is a sulfur-containing heterocyclic compound It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the pyrazole ring is functionalized with ethylsulfanyl groups. This reaction can be carried out under metal-free and solvent-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is often emphasized to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole involves its interaction with molecular targets through its sulfur and pyrazole moieties. The sulfur atoms can form bonds with metal ions or other electrophilic centers, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms.
Indazoles: Indazoles are another class of nitrogen-containing heterocycles.
Uniqueness
The presence of both sulfur and nitrogen atoms in the structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUDUGPEHCSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NN(C=C1)C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2791731.png)
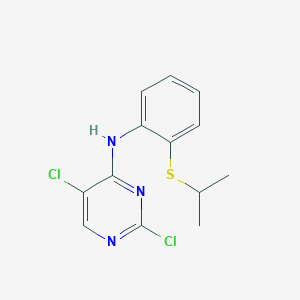
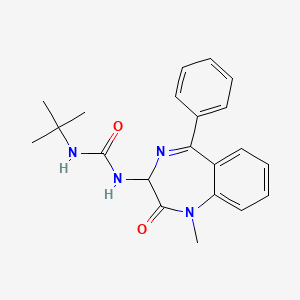
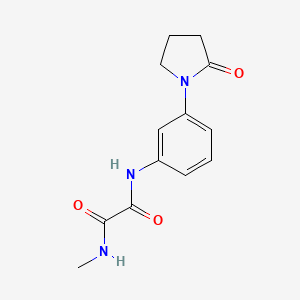
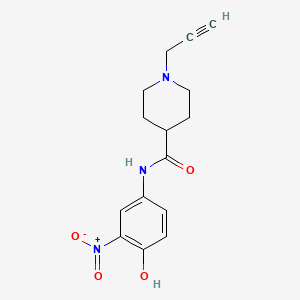
![1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole](/img/structure/B2791739.png)
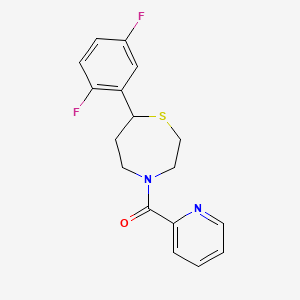

![5-Fluoro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2791742.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2791743.png)
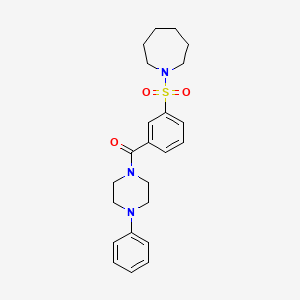

![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2791748.png)
